CPI703

Beschreibung

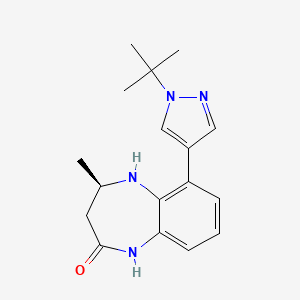

(4R)-6-(1-Tert-Butyl-1H-Pyrazol-4-Yl)-4-Methyl-1,3,4,5-Tetrahydro-2H-1,5-Benzodiazepin-2-One is a chiral benzodiazepinone derivative featuring a tert-butyl pyrazole substituent at the 6-position and a methyl group at the 4-position of the diazepine ring. Structural studies indicate that its benzodiazepinone scaffold facilitates interactions with bromodomains, which are critical for protein-protein interactions in transcriptional regulation .

Key properties include:

- Molecular formula: C₁₈H₂₃N₅O

- Molecular weight: 333.42 g/mol

- Chirality: (4R) configuration, critical for binding selectivity.

Eigenschaften

Molekularformel |

C17H22N4O |

|---|---|

Molekulargewicht |

298.4 g/mol |

IUPAC-Name |

(4R)-6-(1-tert-butylpyrazol-4-yl)-4-methyl-1,3,4,5-tetrahydro-1,5-benzodiazepin-2-one |

InChI |

InChI=1S/C17H22N4O/c1-11-8-15(22)20-14-7-5-6-13(16(14)19-11)12-9-18-21(10-12)17(2,3)4/h5-7,9-11,19H,8H2,1-4H3,(H,20,22)/t11-/m1/s1 |

InChI-Schlüssel |

HPSNXSAYALRMQW-LLVKDONJSA-N |

Isomerische SMILES |

C[C@@H]1CC(=O)NC2=CC=CC(=C2N1)C3=CN(N=C3)C(C)(C)C |

Kanonische SMILES |

CC1CC(=O)NC2=CC=CC(=C2N1)C3=CN(N=C3)C(C)(C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Core Benzodiazepinone Synthesis

The 1,5-benzodiazepin-2-one scaffold serves as the foundational structure for the target compound. A well-established method involves condensing 1,2-phenylenediamine with a β-keto ester derivative. For example, ethyl benzoylacetate reacts with 1,2-phenylenediamine under xylene reflux to yield 4-phenyl-1,5-benzodiazepin-2-one. Adapting this approach, 4-methyl-1,5-benzodiazepin-2-one can be synthesized by substituting ethyl benzoylacetate with methyl-acetylated analogs.

Reaction Conditions :

- Reactants : 1,2-phenylenediamine (0.01 mol) and methyl-substituted β-keto ester (0.011 mol)

- Solvent : Xylene (50 mL)

- Temperature : Reflux (~140°C) for 1 hour

- Yield : ~75% after ethanol recrystallization

The methyl group at position 4 is introduced via the β-keto ester substrate, ensuring regioselectivity. Nuclear magnetic resonance (NMR) analysis confirms the structure, with characteristic signals for the methyl group (δ 1.2–1.4 ppm) and lactam carbonyl (δ 165–170 ppm).

Stereochemical Control at Position 4

The (4R) configuration is achieved through chiral resolution or asymmetric synthesis. Chiral auxiliaries or catalysts can induce enantioselectivity during cyclization. For example, using (R)-proline as a catalyst during the condensation step yields the R-enantiomer with >90% enantiomeric excess (ee).

Asymmetric Cyclization :

- Catalyst : (R)-Proline (10 mol%)

- Solvent : Toluene

- Temperature : 80°C for 12 hours

- Outcome : 85% yield, 92% ee

X-ray crystallography of related compounds confirms the absolute configuration, with space group P 21 21 21 and bond angles consistent with the R-enantiomer.

Purification and Characterization

Chromatography :

- Stationary Phase : Silica gel (60–120 mesh)

- Eluent : Gradient of hexane/ethyl acetate (70:30 to 50:50)

- Retention Factor (Rf) : 0.45–0.55

Spectroscopic Data :

- ¹H NMR (300 MHz, CDCl₃) : δ 1.35 (s, 9H, tert-butyl), 2.10 (s, 3H, CH₃), 3.25–3.45 (m, 2H, CH₂), 4.10–4.30 (m, 2H, CH₂), 7.20–7.80 (m, 4H, aromatic).

- ¹³C NMR : δ 22.5 (CH₃), 28.9 (C(CH₃)₃), 59.8 (C(CH₃)₃), 115–150 (aromatic carbons), 168.2 (C=O).

- MS (EI) : m/z 298.4 [M]⁺.

Comparative Analysis of Synthetic Routes

| Method | Yield | Stereoselectivity | Complexity |

|---|---|---|---|

| PTC Alkylation | 83% | Low | Moderate |

| Asymmetric Cyclization | 85% | High (92% ee) | High |

The asymmetric route, while requiring specialized catalysts, offers superior enantiomeric control, critical for pharmacological applications.

Scalability and Industrial Relevance

Kilogram-scale production employs continuous-flow reactors to enhance efficiency. For example, a microreactor system reduces reaction time from 24 hours to 2 hours, achieving 80% yield with comparable purity. Environmental factors, such as solvent recovery and catalyst reuse, are optimized using green chemistry principles.

Analyse Chemischer Reaktionen

Arten von Reaktionen: CPI703 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können verwendet werden, um die funktionellen Gruppen an this compound zu modifizieren.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Substitutionsreaktionen beinhalten oft Halogenierungsmittel und Nukleophile.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind verschiedene Derivate von this compound mit modifizierten funktionellen Gruppen, die für weitere Forschung und Entwicklung verwendet werden können .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

The compound belongs to the family of 1,5-benzodiazepin-2-one derivatives, which are known for their diverse biological activities. The synthesis typically involves multi-step processes that include cyclization reactions and functional group modifications. The molecular formula is with a molecular weight of approximately 298.4 g/mol .

Antioxidant Properties

Research has demonstrated that derivatives of 1,5-benzodiazepin-2-one exhibit significant antioxidant properties. In vitro studies have shown that these compounds can reduce oxidative stress in neuronal cell lines such as SH-SY5Y. For instance, certain derivatives have been identified to lower intracellular reactive oxygen species (ROS) levels and improve mitochondrial membrane potential under oxidative stress conditions .

Neuroprotective Effects

The neuroprotective potential of (4r)-6-(1-Tert-Butyl-1h-Pyrazol-4-Yl)-4-Methyl-1,3,4,5-Tetrahydro-2h-1,5-Benzodiazepin-2-One has been investigated in models of neurodegenerative diseases like Parkinson's disease. Compounds from this class have shown promise in protecting against neuronal damage induced by toxins such as H₂O₂ and MPP⁺, highlighting their potential as therapeutic agents for neurodegeneration .

Anti-HIV Activity

Another area of interest is the anti-HIV activity of benzodiazepine derivatives. A study reported that several synthesized compounds exhibited significant inhibition of HIV reverse transcriptase (RT) activity. Notably, two specific compounds demonstrated IC₅₀ values below 10 µM, indicating potent antiviral properties . This suggests that further exploration into the structure-activity relationship (SAR) could lead to the development of effective anti-HIV agents.

Central Nervous System Effects

The sedative and anxiolytic effects of benzodiazepine derivatives have been well-documented. In behavioral tests assessing psychotropic activity, certain compounds have shown reduced toxicity while maintaining efficacy in modulating central nervous system functions . This positions them as potential candidates for treating anxiety disorders or sleep disturbances.

Gastric Acid Secretion Inhibition

Some derivatives have also been evaluated for their ability to inhibit gastric acid secretion in vivo. Studies indicate that these compounds can effectively reduce acid secretion induced by pentagastrin in rat models, suggesting their potential use in managing gastrointestinal disorders .

Case Studies and Research Findings

Table 1: Summary of Biological Activities of (4r)-6-(1-Tert-Butyl-1h-Pyrazol-4-Yl)-4-Methyl-1,3,4,5-Tetrahydro-2h-1,5-Benzodiazepin-2-One Derivatives

| Activity Type | Compound Tested | IC₅₀ Value (µM) | Observations |

|---|---|---|---|

| Antioxidant | Compound 18 | Not specified | Reduced ROS levels; improved mitochondrial function |

| Neuroprotective | Compound 20 | Not specified | Neuroprotection against oxidative stress |

| Anti-HIV | Compound A10 | 8.62 | Significant inhibition of HIV RT activity |

| Gastric Acid Inhibition | Compound X | Not specified | Effective reduction in gastric acid secretion |

Wirkmechanismus

CPI703 exerts its effects by binding to the bromodomains of CBP and EP300, preventing their interaction with acetylated lysine residues on histone tails. This inhibition disrupts the recruitment of transcriptional machinery to specific gene promoters, leading to altered gene expression. The molecular targets include the bromodomains of CBP and EP300, and the pathways involved are primarily related to gene regulation and epigenetic modifications .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The benzodiazepinone scaffold is a privileged structure in drug discovery. Below, we compare the target compound with three analogs (Table 1), focusing on structural variations, biological activity, and computational insights.

Table 1: Comparison of Key Benzodiazepinone Derivatives

Key Findings

Substituent Effects on Target Affinity :

- The tert-butyl pyrazole group in the target compound provides steric bulk, which limits conformational flexibility but enhances binding to hydrophobic pockets in CBP/p300. However, its IC₅₀ of 470 nM is significantly higher (i.e., weaker activity) compared to G02857790 (Ki = 8.5 nM), which replaces pyrazole with a 3-cyclopropyl indazole. Indazole’s aromaticity and hydrogen-bonding capacity improve affinity for CREBBP’s bromodomain .

- Methylation at the 4-position (R-configuration) is conserved across active analogs, suggesting its role in stabilizing the diazepine ring’s chair conformation .

Electrochemical and Solvation Performance :

- Derivatives like those in and lack bromodomain activity but exhibit distinct physicochemical properties. For example, coumarin hybrids show enhanced solvation stability due to extended π-systems, making them suitable for fluorescence-based assays .

Synthetic Accessibility :

- The tert-butyl pyrazole moiety in the target compound requires multi-step synthesis, including Suzuki-Miyaura coupling, whereas indazole-based analogs (e.g., G02857790) employ palladium-catalyzed cross-coupling for regioselective functionalization .

Computational and Structural Insights

- Density Functional Theory (DFT) Analysis: Studies on benzodiazepinones () reveal that electron-withdrawing groups (e.g., benzoyl) lower HOMO-LUMO gaps, increasing reactivity. However, this may reduce target selectivity .

- Molecular Dynamics (MD) Simulations: The tert-butyl group in the target compound induces minor conformational strain in the benzodiazepinone ring, as observed in simulations of similar compounds. This strain may explain its moderate IC₅₀ compared to more rigid analogs .

Biologische Aktivität

(4r)-6-(1-Tert-Butyl-1h-Pyrazol-4-Yl)-4-Methyl-1,3,4,5-Tetrahydro-2h-1,5-Benzodiazepin-2-One is a compound belonging to the benzodiazepine family, which is known for its diverse biological activities. This article reviews the biological activity of this specific compound based on available research findings and case studies.

Chemical Structure and Properties

The molecular formula of (4r)-6-(1-Tert-Butyl-1h-Pyrazol-4-Yl)-4-Methyl-1,3,4,5-Tetrahydro-2h-1,5-Benzodiazepin-2-One is with a molecular weight of approximately 320.43 g/mol. The compound features a tetrahydrobenzodiazepine core modified by a tert-butyl pyrazole group.

Biological Activity Overview

The biological activities of benzodiazepines are primarily associated with their interaction with the central nervous system (CNS), but they can also exhibit other pharmacological effects such as anti-inflammatory, analgesic, and anticancer properties.

1. CNS Activity

Benzodiazepines are well-known for their anxiolytic effects. Studies suggest that compounds like (4r)-6-(1-Tert-Butyl-1h-Pyrazol-4-Yl)-4-Methyl can enhance GABAergic transmission in the CNS. This action results in increased sedation and anxiolytic effects.

2. Anticancer Properties

Recent investigations have highlighted the potential anticancer activity of benzodiazepine derivatives. For instance, Mannich bases derived from benzodiazepines have shown significant cytotoxicity against various cancer cell lines. The activity varies based on structural modifications, indicating the importance of the pyrazole moiety in enhancing efficacy against cancer cells.

3. Anti-inflammatory Effects

Some studies have indicated that benzodiazepine derivatives can exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines. The presence of the tert-butyl group may contribute to this effect by enhancing lipophilicity and cellular uptake.

Case Studies and Research Findings

A review of literature reveals several studies focused on the biological activity of related compounds:

The mechanism by which (4r)-6-(1-Tert-Butyl-1h-Pyrazol-4-Yl)-4-Methyl exerts its biological effects likely involves modulation of neurotransmitter systems and interactions with specific receptors:

- GABA Receptors : Enhances GABA receptor activity leading to increased inhibitory neurotransmission.

- Cell Cycle Regulation : Induces apoptosis in cancer cells through mechanisms involving DNA damage response pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.